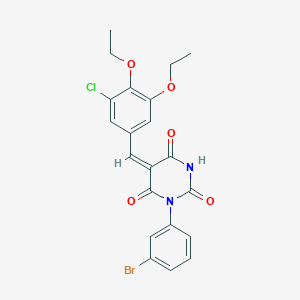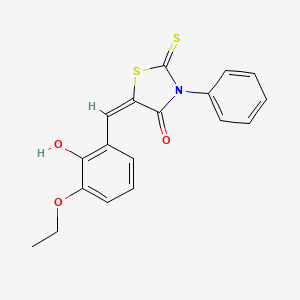![molecular formula C21H16N4O5S B4641644 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4641644.png)
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide
説明
The compound under discussion belongs to a class of chemicals that are studied for their potential in various applications due to their unique structural features and chemical properties. These include butanamide derivatives and compounds containing isoindol, nitrophenyl, and thiazolyl groups, which are often explored for their biological and pharmacological activities.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks to achieve the complex structure. For instance, the synthesis of related butanamide derivatives has been reported through the reaction of appropriate aryl or heteroaryl halides with aliphatic or aromatic amines, followed by coupling with acids or acid derivatives to introduce the butanamide functionality (Nitta et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds in this category is often determined using X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Ming-zhi et al., 2005).
Chemical Reactions and Properties
Compounds like the one are expected to exhibit a range of chemical reactions, including but not limited to nucleophilic substitution reactions, due to the presence of halogen atoms, and possibly cyclization reactions, given the presence of functional groups capable of forming rings. The nitro group and the thiazolyl moiety might also participate in electron-withdrawing or donating interactions, influencing the compound’s reactivity (Androsov & Neckers, 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be inferred from similar compounds. These properties are influenced by the molecular structure, particularly the presence and positioning of functional groups. For example, the presence of both polar and non-polar groups within the same molecule can affect its solubility in different solvents (Ming-zhi et al., 2005).
Chemical Properties Analysis
The chemical behavior of such compounds is deeply influenced by the functional groups present. The reactivity can be predicted by considering the electron-donating or withdrawing effects of the nitrophenyl and thiazolyl groups, as well as the potential for intra- or intermolecular interactions facilitated by the dioxoisoindol and butanamide portions of the molecule. Studies on related compounds have shown a range of biological activities, including enzyme inhibition and potential antitumor effects, which are attributed to the specific chemical properties of the compounds (Secci et al., 2019; Horishny & Matiychuk, 2020).
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S/c26-18(9-4-10-24-19(27)15-7-1-2-8-16(15)20(24)28)23-21-22-17(12-31-21)13-5-3-6-14(11-13)25(29)30/h1-3,5-8,11-12H,4,9-10H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKGZYUTIQJYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(sec-butyl)-N'-[1-(2-ethoxyphenyl)ethyl]urea](/img/structure/B4641561.png)
![1-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4641562.png)
![2-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4641564.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4641589.png)
![5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4641594.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4641600.png)
![N-(2,6-difluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4641606.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4641609.png)

![6-cyclopropyl-1-isopropyl-3-methyl-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4641638.png)
![2-chloro-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4641642.png)
![4-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B4641656.png)
![methyl 3-[(methoxycarbonyl)amino]-4-methylbenzoate](/img/structure/B4641658.png)